Zotiraciclib (SB1317) is a synthetic, low molecular weight macrocyclic compound [, , ] that acts as a potent inhibitor of multiple kinases [, , ]. It has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways critical for cancer cell growth and survival [, , , ].
Combination Therapies: Exploring the synergy of Zotiraciclib with other anti-cancer agents, such as DNA damaging agents or other targeted therapies, could further enhance its efficacy and potentially overcome resistance mechanisms [].
Biomarker Development: Identifying predictive biomarkers associated with Zotiraciclib response will be crucial for patient selection and optimizing treatment strategies [, ].
Pediatric Cancers: Given its preclinical activity against DMG, further investigation of Zotiraciclib in pediatric brain tumors and other pediatric cancers is warranted [].
Drug Delivery Systems: Optimizing drug delivery systems to enhance Zotiraciclib's penetration into the central nervous system could improve its efficacy in treating brain tumors [].
Zotiraciclib was discovered by S*BIO Pte Ltd in Singapore and is classified as a small molecule macrocycle. It has received orphan drug designation from both the United States Food and Drug Administration and the European Medicines Agency for its application in treating gliomas. The compound is notable for its ability to cross the blood-brain barrier, which is crucial for targeting brain tumors effectively .
The molecular formula of zotiraciclib is , with a molar mass of approximately 372.472 g/mol. The structure features a complex arrangement that allows for interaction with target kinases. The precise three-dimensional conformation of zotiraciclib is critical for its binding affinity and selectivity towards cyclin-dependent kinases, particularly cyclin-dependent kinase 9, which plays a pivotal role in regulating transcription and cell cycle progression .
Zotiraciclib participates in various chemical reactions typical of kinase inhibitors:
Zotiraciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinase 9. This action leads to:
Zotiraciclib exhibits several notable physical and chemical properties:
Zotiraciclib is currently under investigation for several clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3